Clocortolone Pivalate is a glucocorticoid receptor agonist with metabolic, anti-inflammatory, and immunosuppressive activity. Clocortolone pivalate exerts its effect by interacting with specific intracellular receptors and subsequently binds to DNA to modify gene expression. This results in an induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Consequently, an overall reduction in chronic inflammation and autoimmune reactions are accomplished.
See also: Clocortolone (has active moiety).
Clocortolone pivalate
CAS No.: 34097-16-0
Cat. No.: VC21353180
Molecular Formula: C27H36ClFO5
Molecular Weight: 495.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34097-16-0 |
---|---|
Molecular Formula | C27H36ClFO5 |
Molecular Weight | 495.0 g/mol |
IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 |
Standard InChI Key | SXYZQZLHAIHKKY-GSTUPEFVSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Introduction
Chemical Structure and Properties
Clocortolone pivalate is chemically designated as 9-chloro-21-(2,2-dimethyl-1-oxopropoxy)-6α-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione . It has the molecular formula C27H36ClFO5 and a molecular weight of 495.02 . Unlike many other glucocorticoids, clocortolone pivalate lacks the C17α oxygen functionality yet maintains effective glucocorticoid activity .
The physical and chemical properties of clocortolone pivalate are summarized in Table 1.
Property | Value |
---|---|
CAS Number | 34097-16-0 |
Molecular Formula | C27H36ClFO5 |
Molecular Weight | 495.02 |
Melting Point | 231-233°C |
Boiling Point | 598.0±50.0 °C (Predicted) |
Density | 1.24±0.1 g/cm³ (Predicted) |
Physical Form | Solid |
Color | White |
Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol |
Storage Conditions | Refrigerator, under inert atmosphere |
pKa | 13.04±0.70 (Predicted) |
Table 1: Physical and Chemical Properties of Clocortolone Pivalate
Pharmacological Properties
Classification and Potency
Clocortolone pivalate 0.1% cream is classified as a class 4 mid-potency topical corticosteroid according to the Stoughton-Cornell classification system . This classification places it in an advantageous therapeutic position where it provides sufficient potency to treat various inflammatory conditions while minimizing the risk of adverse effects associated with higher-potency corticosteroids .
Pharmacokinetic Profile
The chemical structure of clocortolone pivalate is specifically designed to provide high lipid solubility . This enhanced lipophilicity allows for augmented penetration through the stratum corneum, resulting in higher epidermal concentrations at the site of inflammation . Pharmacological studies have demonstrated that the compound achieves higher concentrations in inflamed skin compared to normal skin, enhancing its therapeutic efficacy where it is most needed .
Clinical Applications
Clocortolone pivalate 0.1% cream is FDA-approved for the treatment of corticosteroid-responsive dermatoses with no age restriction specified in its approved product labeling . This makes it suitable for use in both adult and pediatric populations, including infants .
Atopic Dermatitis
Atopic dermatitis represents one of the most common indications for clocortolone pivalate . The condition, characterized by pruritus, erythema, and skin dryness, responds well to the anti-inflammatory and antipruritic properties of clocortolone pivalate . Clinical trials have demonstrated significant improvement in symptoms following treatment with clocortolone pivalate 0.1% cream .
Contact Dermatitis
Both allergic and irritant contact dermatitis respond effectively to clocortolone pivalate treatment . The compound's ability to suppress inflammatory responses helps reduce erythema, vesiculation, and pruritus associated with these conditions .
Seborrheic Dermatitis
Clocortolone pivalate has shown efficacy in managing the inflammation and scaling characteristic of seborrheic dermatitis . Its application helps control symptoms in various body areas, including facial regions which are typically more sensitive to topical treatments .
Psoriasis Vulgaris
Clinical trials have demonstrated the effectiveness of clocortolone pivalate in treating limited areas of psoriasis . Its mid-potency classification makes it appropriate for managing localized psoriatic lesions, particularly in sensitive areas where higher potency corticosteroids might pose increased risk of adverse effects .
Safety Parameter | Finding |
---|---|
HPA Axis Suppression | No evidence in intensive application studies |
Local Adverse Events | Low incidence, primarily minor application-site reactions |
Cutaneous Atrophy | No reports in clinical trials |
Striae | No reports in clinical trials |
Hypopigmentation | No reports in clinical trials |
Systemic Events | No drug-related events reported during therapy |
Table 2: Safety Profile from Clinical Trials with Clocortolone Pivalate 0.1% Cream
Specific safety studies include:
-
HPA axis suppression study: An open-label study in which 10 healthy subjects applied 30g of the product twice daily for 21 days while wearing whole-body plastic sweat suits for 12 hours per day. Measurements of urine 17-ketosteroid and serum cortisol levels showed no evidence of HPA axis suppression .
-
Cutaneous safety studies: A double-blind study found no skin irritation in 25 healthy subjects who applied clocortolone pivalate 0.1% under patch occlusion for 48 hours. Additionally, a 21-day double-blind study of eight healthy subjects who applied clocortolone pivalate 0.1% daily noted negligible irritancy .
These findings support the use of clocortolone pivalate 0.1% cream as a safe treatment option for corticosteroid-responsive dermatoses, even in sensitive areas such as the face and in pediatric populations .
Formulation and Administration
Vehicle Characteristics
The vehicle formulation of clocortolone pivalate 0.1% cream is specifically designed to be well-tolerated when applied to various skin conditions, especially eczematous skin that is easily irritated by many exogenous agents . Its emollient properties help hydrate and soothe dry, irritated skin while delivering the active ingredient effectively .
The formulation characteristics include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume